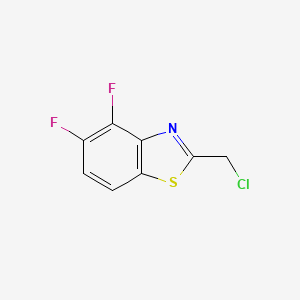

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole

Übersicht

Beschreibung

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with chloromethyl and difluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole typically involves the reaction of 4,5-difluoro-1,3-benzothiazole with chloromethylating agents. One common method is the reaction of 4,5-difluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents is preferred in industrial settings .

Analyse Chemischer Reaktionen

1.1. Key Functional Groups

- Chloromethyl group (-CH₂Cl) : A reactive site for nucleophilic substitution, elimination, or coupling reactions.

- Fluorine substituents (-F) : Enhance stability, lipophilicity, and electronic effects, influencing reaction pathways.

- Benzothiazole ring : Provides aromaticity and potential sites for electrophilic substitution or cyclization.

2.1. Condensation of o-Aminothiophenoles with Acids

A common precursor to benzothiazoles is o-aminothiophenol (ATP), which undergoes condensation with carboxylic acids under acidic conditions (e.g., polyphosphoric acid, PPA) to form the benzothiazole ring. This method was used to synthesize related chloromethyl derivatives, such as 2-(chloromethyl)benzothiazole, through reactions with chloroacetic acid .

Reaction Example :

ATP + Chloroacetic acid → 2-(chloromethyl)benzothiazole (via cyclization and dehydration) .

Substitution Reactions of the Chloromethyl Group

The chloromethyl group is highly reactive, enabling substitution with nucleophiles such as alcohols, amines, or thiophenols.

3.1. Nucleophilic Substitution with Alcohols

In one reported reaction, 2-(chloromethyl)benzothiazole reacted with 4-fluoro-3-nitrophenol in DMF using potassium carbonate as a base, yielding a phenolic ether derivative. This substitution proceeded efficiently under mild conditions (80°C, 6 hours) .

Reaction Table :

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| 4-Fluoro-3-nitrophenol | DMF | 80°C | 6 h | 2-((4-fluoro-3-nitrophenoxy)methyl)benzothiazole |

3.2. Coupling Reactions with Amines

Chloromethyl benzothiazoles can participate in coupling reactions with amines, facilitated by carbodiimide catalysts (e.g., EDC). For example, 2-(4-aminophenyl)benzothiazole was coupled with N-Boc-4-piperidine carboxylic acid under microwave irradiation to form a piperidine-linked derivative .

Mechanism :

- Activated intermediate formation via EDC.

- Amide bond formation between the amine and carboxylic acid.

4.1. Alkylation and Cross-Coupling

The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic substrates. For instance, 2-(chloromethyl)benzothiazole derivatives have been used to alkylate hydroxyl groups in phenolic compounds, creating ether linkages.

4.2. Elimination Reactions

Under basic conditions, the chloromethyl group can undergo elimination to form a vinyl substituent. This reaction pathway is less explored but theoretically feasible, given the reactivity of the chloromethyl group.

5.1. Antimicrobial and Anticancer Activities

Benzothiazole derivatives, including chloromethyl-substituted variants, have shown promise as antimicrobial agents due to their ability to disrupt bacterial or fungal membranes . Additionally, pyridinyl-linked benzothiazole derivatives exhibited potent anticancer activity, inhibiting cell proliferation and inducing apoptosis in HepG2 cells .

5.2. Environmental Considerations

The synthesis of chloromethyl benzothiazoles often involves toxic reagents (e.g., chloroacetic acid), necessitating green chemistry approaches. Recent advances include solvent-free cyclization protocols and reusable catalysts (e.g., TiO₂ nanoparticles) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole. These compounds have shown efficacy against various bacterial strains by targeting essential enzymes involved in bacterial growth and survival.

- Mechanism of Action : The compound inhibits key bacterial enzymes such as dihydroorotase and DNA gyrase. For instance, derivatives of benzothiazole have demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than established antibiotics like ciprofloxacin .

- Case Study : In a comparative study, several benzothiazole derivatives were tested against Gram-negative bacteria. The results indicated that certain substitutions at the 5th position of the benzothiazole ring enhanced antibacterial activity significantly .

Anticancer Properties

The anticancer applications of this compound are promising. Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines.

- In Vitro Studies : A study reported that this compound exhibited significant growth inhibition in breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values of 15.5 µM and 12.3 µM respectively. Notably, it induced apoptosis in treated cells by increasing caspase-3 levels while decreasing Bcl-2 levels.

- Structure-Activity Relationship (SAR) : Modifications on the benzothiazole ring can lead to improved anticancer activity. For example, the introduction of fluorine atoms at specific positions has been correlated with enhanced lipophilicity and cellular uptake .

Enzyme Inhibition

The compound also serves as a potent inhibitor for various enzymes critical to cellular processes.

- Urease Inhibition : In studies focusing on urease inhibition, this compound demonstrated an IC50 value of 18.4 µM, outperforming standard drugs like thiourea. This suggests its potential as a lead structure for developing new urease inhibitors.

Multitargeted Drug Potential

Given the complex nature of many diseases, there is a growing interest in developing multitargeted drugs that can modulate multiple pathways simultaneously.

- Multitargeted Directed Ligands (MTDLs) : The design of new benzothiazole derivatives aims to create MTDLs for treating multifactorial diseases such as neurodegenerative disorders. These compounds are synthesized to interact with multiple targets within the body to achieve a more comprehensive therapeutic effect .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities or disruption of cellular processes. The difluoro groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Chloromethyl)-4-methylquinazoline: Similar in structure but with a methyl group instead of difluoro groups.

2-(Chloromethyl)-1H-benzo[d]imidazole: Contains an imidazole ring instead of a benzothiazole ring.

2-(Chloromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with a chloromethyl group .

Uniqueness

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole is unique due to the presence of both chloromethyl and difluoro groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate for the synthesis of a wide range of biologically active compounds and advanced materials .

Biologische Aktivität

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in pharmacology, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Synthesis of this compound

The synthesis of this compound typically involves electrophilic substitution reactions where the chloromethyl group can be introduced through various synthetic routes. The compound's difluoromethyl groups allow for further functionalization, leading to derivatives with enhanced biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays that demonstrate its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has been tested against several human cancer cell lines including HepG2 (liver cancer), A431 (skin cancer), and A549 (lung cancer).

- Results : In vitro studies show that derivatives of benzothiazole can induce apoptosis in cancer cells. For example, certain derivatives demonstrated IC50 values as low as 1.2 nM against SKRB-3 cells and 48 nM against HepG2 cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | HepG2 | 48 |

| 7d | A431 | 20 |

These findings suggest that modifications to the benzothiazole core can significantly enhance anticancer efficacy.

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has also been explored:

- Target Bacteria : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.

- Inhibition Zones : Derivatives exhibited inhibition zones comparable to standard antibiotics. For instance, one derivative showed a 22 mm inhibition zone against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

| Compound | Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 22 |

| Derivative B | Klebsiella pneumoniae | 25 |

Antifungal Activity

Benzothiazole derivatives have also been evaluated for antifungal activity:

- Fungal Strains : The compound has shown activity against various fungal strains with some derivatives exhibiting minimum inhibitory concentrations (MIC) similar to established antifungals.

- Examples : Certain synthesized compounds demonstrated MIC values of around 12.5 µg/ml against specific fungal pathogens .

Case Studies

Several case studies illustrate the compound's versatility in therapeutic applications:

- Anticancer Screening : A study screened a series of benzothiazole derivatives for their ability to inhibit cancer cell proliferation. Notably, a compound with a similar structure to this compound was found to significantly reduce IL-6 and TNF-α levels in macrophages while promoting apoptosis in cancer cells .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against a panel of pathogenic bacteria and fungi. The results indicated broad-spectrum activity with some compounds outperforming traditional antibiotics in specific assays .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4,5-difluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NS/c9-3-6-12-8-5(13-6)2-1-4(10)7(8)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWAGGZVXUGGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1F)F)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268369 | |

| Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-22-8 | |

| Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.